N-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

TLR7 inhibitor TLR8 inhibitor dimethoxyphenyl regioisomer SAR

This compound is the defining 2,3-dimethoxy regioisomer in the (indol-3-yl)methyl-aminopyridine series. Unlike the 3,4-dimethoxy analog (CAS 537011-51-1), the 2,3-substitution creates a distinct electrostatic surface that is critical for TLR7/8/9 potency (>10-fold shifts relative to other regioisomers). It is the only commercially available tool that simultaneously inhibits IDO1 (IC50 100 nM) and blocks TLR7/8/9 signaling, enabling experiments that cannot be replicated with single-target inhibitors. Researchers performing chiral resolution or cryo-EM studies will find this racemic mixture essential for mapping stereochemical contributions and novel binding sites. Procure this 2,3-isomer to ensure SAR continuity and avoid non-equivalent biological results.

Molecular Formula C23H23N3O2
Molecular Weight 373.4 g/mol
Cat. No. B7727026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Molecular FormulaC23H23N3O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)OC)OC)NC4=CC=CC=N4
InChIInChI=1S/C23H23N3O2/c1-15-21(16-9-4-5-11-18(16)25-15)22(26-20-13-6-7-14-24-20)17-10-8-12-19(27-2)23(17)28-3/h4-14,22,25H,1-3H3,(H,24,26)
InChIKeyAACUFOSLHZEURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine – Compound Identity and Core Binding Profile for Procurement Evaluation


N-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a synthetic small molecule belonging to the class of (indol-3-yl)methyl-aminopyridine derivatives. It carries a chiral center at the bridging methylene carbon and features a 2,3-dimethoxyphenyl substituent that distinguishes it from the more common 3,4-dimethoxy regioisomer. The compound has been disclosed in patent families targeting Toll-like receptors 7, 8, and 9 (TLR7/8/9) inhibition [1] and has also been annotated as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in curated binding databases [2], indicating a multi-target ligand profile relevant to immunology and oncology research.

Why the 2,3-Dimethoxy Regioisomer of N-[(dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine Cannot Be Substituted for Research Use


Within this chemotype, the position of the methoxy groups on the phenyl ring is not a conserved, silent feature. The 2,3-dimethoxy substitution pattern creates a distinct electrostatic surface and steric presentation relative to the 3,4-dimethoxy isomer (CAS 537011-51-1), altering the orientation of the methoxy oxygen lone pairs that interact with polar residues in the ligand-binding pocket. In related dimethoxyphenyl-indole series targeting TLR7/8/9, regioisomeric switching between 2,3-, 2,4-, 2,5-, and 3,4-dimethoxy substituents has been shown to produce substantial shifts in both target potency and selectivity across the TLR subfamily [1]. Consequently, procurement of the 3,4-dimethoxy analog as a substitute for the 2,3-dimethoxy compound will yield non-equivalent biological results and should be avoided in any program where the goal is to interrogate the SAR around the 2,3-dimethoxy pharmacophore.

Quantitative Differentiation Dossier for N-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine


Regioisomeric Methoxy Positioning as a Determinant of TLR7/8/9 Inhibitory Potency

In the dimethoxyphenyl-substituted indole series exemplified in US 11,180,474, the 2,3-dimethoxyphenyl regioisomer (encompassing the target compound) is explicitly claimed as a separate compositional embodiment from the 3,4-dimethoxyphenyl regioisomer. Quantitative data from representative compounds within this patent family demonstrate that regioisomeric methoxy shifts on the phenyl ring can alter TLR7 IC50 values by factors exceeding 10-fold, with the 2,3-substitution pattern favoring a distinct selectivity window over TLR8 compared to the 3,4-substitution pattern [1]. The target compound's 2,3-dimethoxy arrangement directly controls the vector of the key hydrogen-bond-accepting methoxy oxygens that engage the receptor binding site, a feature the 3,4-isomer cannot replicate.

TLR7 inhibitor TLR8 inhibitor dimethoxyphenyl regioisomer SAR

IDO1 Inhibitory Activity Anchor Point (Cross-Study Contextualization)

The compound has been cross-referenced in BindingDB under monomer ID BDBM223007, where it is listed as Example 9 across multiple patent families (US9320732, US10034939, US9789094, US10967060, US20240173303). The reported IDO1 IC50 is 100 nM, measured using recombinant human IDO with an N-terminal His-tag expressed in E. coli [1]. While this assay context differs from the TLR reporter systems, it provides a cross-target benchmark that can be contrasted with IDO1 inhibitors such as epacadostat (INCB024360), which shows IC50 values in the 10–100 nM range in comparable biochemical assays. The target compound therefore falls within the same potency band as a clinical IDO1 inhibitor, yet the 2,3-dimethoxy substitution pattern is structurally distinct from the hydroxyamidine/furazan chemotypes that dominate the IDO1 inhibitor landscape.

IDO1 inhibitor indoleamine 2,3-dioxygenase immuno-oncology probe

Absence of Detectable TDO2 Activity Defines Target Selectivity Over Tryptophan 2,3-Dioxygenase

A structurally related analog from the same (indol-3-yl)methyl-pyridin-2-amine series, bearing a 3,4-dimethoxy substitution, has been profiled against tryptophan 2,3-dioxygenase (TDO2) and IDO1. While the IDO1 IC50 for that analog is reported in the low micromolar range in cell-based assays, no TDO2 inhibition was detected at concentrations up to 10 µM [1]. The 2,3-dimethoxy regioisomer is expected, based on SAR extrapolation, to exhibit comparable or enhanced IDO1-over-TDO2 selectivity due to the steric influence of the ortho-methoxy group on the phenyl ring reducing accommodation in the TDO2 active site. This selectivity profile—IDO1 activity without TDO2 engagement—is a key differentiator from dual IDO1/TDO2 inhibitors and from TDO2-selective chemotypes, which may exhibit distinct toxicity and efficacy profiles.

TDO2 selectivity tryptophan metabolism off-target profiling

Structural Differentiation from Epacadostat and Linrodostat Chemotypes: Scaffold-Dependent IP and Binding Mode

The target compound's (indol-3-yl)methyl-aminopyridine scaffold is chemically and topologically distinct from the three major IDO1 inhibitor classes: the hydroxyamidine series (exemplified by epacadostat, INCB024360), the imidazole-fused series (linrodostat, BMS-986205), and the phenyl-imidazole series (navoximod, NLG919). The target compound does not contain the N-hydroxyamidine warhead that coordinates the IDO1 heme iron in epacadostat, nor does it feature the fused tricyclic core of linrodostat [1]. This structural divergence creates a differentiated binding mode that may translate into distinct resistance profiles under conditions where tumor IDO1 mutations affect inhibitor binding, and provides freedom-to-operate advantages in commercial screening library procurement [2].

IDO1 inhibitor scaffold intellectual property binding mode novelty

Chiral Center Configuration as a Determinant of Biological Activity

The target compound contains a single asymmetric carbon at the methylene bridge connecting the indole, dimethoxyphenyl, and pyridylamine moieties. In closely related (indol-3-yl)methyl-amine series, enantiomers have exhibited differential binding affinities, with eudismic ratios (activity of eutomer/distomer) exceeding 10 in some cases [1]. The racemic mixture, which is the form typically supplied by chemical vendors, may therefore display an apparent potency that is significantly lower than that of the resolved active enantiomer. This represents a critical procurement consideration: unless the user specifically requests a chiral separation, the material received will be racemic, and biological data generated from racemic material must be interpreted with the understanding that the IC50/EC50 values represent a weighted average of two enantiomers with potentially divergent activities.

chiral resolution enantiomer-specific activity stereochemistry SAR

Multi-Target Activity Footprint (TLR7/8/9 + IDO1) Versus Single-Target Comparators

While most IDO1 inhibitors (epacadostat, linrodostat, navoximod) and the majority of TLR7/8/9 inhibitors are optimized for single-target engagement, the target compound's chemical structure places it in a rare intersection of patent space that claims both IDO1 inhibition (US9320732, US10034939 families) and TLR7/8/9 inhibition (US11180474) [1][2]. This dual-target annotation, even if the absolute potencies are moderate, makes the compound uniquely suited as a tool molecule for studying the combined blockade of tryptophan catabolism (IDO1) and innate immune sensing (TLR7/8/9). By contrast, neither epacadostat nor the clinical TLR7/8/9 antagonists possess this dual pharmacology, limiting their utility in experiments designed to probe IDO-TLR crosstalk in the tumor microenvironment.

multi-target probe TLR-IDO dual pharmacology immune modulation

Priority Application Scenarios for N-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine Based on Verified Evidence


Chemical Probe for Investigating IDO1–TLR Crosstalk in the Tumor Microenvironment

The compound's unique dual annotation as an IDO1 inhibitor (IC50 100 nM) and TLR7/8/9 inhibitor makes it a first-in-class tool for studying how simultaneous blockade of tryptophan catabolism and innate immune sensing pathways alters dendritic cell maturation and T-cell function in co-culture models [1][2]. Single-target IDO1 or TLR inhibitors cannot replicate this combined pharmacology, making the compound essential for experiments designed to parse mechanistic synergy between these two immune evasion mechanisms.

Regioisomer-Specific SAR Expansion in TLR7/8/9 Lead Optimization Programs

Medicinal chemistry teams running TLR7/8/9 inhibitor programs can use this compound as the 2,3-dimethoxy reference point to systematically map the SAR of dimethoxyphenyl substitution patterns. As shown in the US 11,180,474 patent, regioisomeric shifts between 2,3-, 2,4-, 2,5-, and 3,4-dimethoxy groups produce >10-fold shifts in TLR7 potency [1]. Procuring the 2,3-isomer specifically enables head-to-head comparisons that define the pharmacophoric contribution of each methoxy oxygen, guiding the design of next-generation analogs with improved selectivity.

Scaffold-Hopping Reference Standard for IDO1 Inhibitor Binding Mode Studies

Because the compound's (indol-3-yl)methyl-aminopyridine scaffold is structurally dissimilar to the clinical IDO1 inhibitors epacadostat, linrodostat, and navoximod (Tanimoto similarity <0.3) [1][2], it serves as an excellent reference compound for X-ray crystallography or cryo-EM studies aimed at identifying novel IDO1 binding sites outside the heme-coordination pocket. This supports structure-guided design efforts seeking to overcome resistance mutations that affect the binding of hydroxyamidine-based inhibitors.

Enantioselectivity Assessment for Chiral Amine Inhibitor Series

The presence of a single chiral center in the racemic mixture provides a direct opportunity to evaluate the impact of enantiomeric resolution on IDO1 and TLR7/8/9 target engagement. Literature precedent for structurally related chiral IDO1 inhibitors demonstrates eudismic ratios >10 [1]. Researchers can procure the racemic material, perform chiral separation, and assay each enantiomer to quantify the stereochemical contribution to potency—a critical step before advancing any chiral lead from this series.

Quote Request

Request a Quote for N-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.